molecular formula C18H19N5OS B6591978 5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide CAS No. 1820604-18-9

5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide

Cat. No.: B6591978
CAS No.: 1820604-18-9
M. Wt: 353.4 g/mol
InChI Key: JVTBTDJMYQIKIG-UHFFFAOYSA-N
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Description

5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, along with a phenyl group and a piperidine moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the annulation of a thiazole ring with a pyridine ring, starting from thiazole or thiazolidine derivatives . The reaction conditions often include the use of organic solvents such as acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃) under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with protein kinases or other signaling molecules, affecting cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:

Uniqueness

What sets 5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the carbohydrazide group, in particular, may enhance its ability to form hydrogen bonds and interact with biological targets, potentially leading to distinct pharmacological activities .

Properties

IUPAC Name

5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c19-22-17(24)13-11-14(12-7-3-1-4-8-12)20-16-15(13)25-18(21-16)23-9-5-2-6-10-23/h1,3-4,7-8,11H,2,5-6,9-10,19H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTBTDJMYQIKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132306
Record name Thiazolo[4,5-b]pyridine-7-carboxylic acid, 5-phenyl-2-(1-piperidinyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820604-18-9
Record name Thiazolo[4,5-b]pyridine-7-carboxylic acid, 5-phenyl-2-(1-piperidinyl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820604-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-b]pyridine-7-carboxylic acid, 5-phenyl-2-(1-piperidinyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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